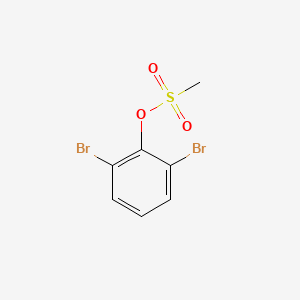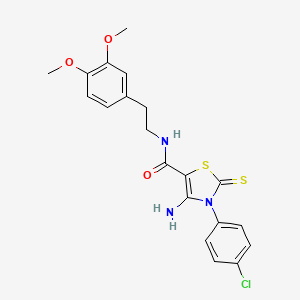![molecular formula C18H13Cl2N3OS B2935235 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide CAS No. 209410-93-5](/img/structure/B2935235.png)
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide (DCPP) is a synthetic compound that belongs to a class of compounds known as pyridazinones. It was first synthesized in 1962 by German scientists and has since been widely studied for its potential applications in medicine and biochemistry. DCPP has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. DCPP has been used in laboratory experiments to study the mechanism of action of a variety of drugs, as well as to investigate the biochemical and physiological effects of DCPP on living cells and organisms.
Applications De Recherche Scientifique
Synthesis and Characterization of Acetamide Derivatives
Research on acetamide derivatives has led to the synthesis of novel compounds with potential applications in antibacterial, antifungal, and enzymatic inhibition activities. For example, a study by Nafeesa et al. (2017) focused on the synthesis and evaluation of different 1,3,4-oxadiazole and acetamide derivatives, revealing their antibacterial and anti-enzymatic potential (Nafeesa et al., 2017). Another study by Jenepha Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, providing insights into its vibrational signatures and electronic properties (Jenepha Mary et al., 2022).
Applications in Antimicrobial and Antiviral Research
The synthesis of acetamide derivatives has shown promise in antimicrobial and antiviral applications. Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their binding interactions with Cyclooxygenase 1 (COX1) through molecular docking studies (Mary et al., 2020). Additionally, Rashid et al. (2021) explored novel phenoxyacetamide derivatives for their insecticidal efficacy against the cotton leafworm, indicating the broader pesticidal applications of acetamide compounds (Rashid et al., 2021).
Quantum Mechanical Studies and Molecular Docking
Several studies have focused on the quantum mechanical properties of acetamide derivatives, exploring their potential applications in various fields. For instance, Choudhary et al. (2014) conducted quantum chemical calculations on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, revealing insights into its molecular structural parameters and thermodynamic properties (Choudhary et al., 2014). Additionally, Flefel et al. (2018) synthesized novel pyridine derivatives, subjecting them to in silico molecular docking screenings to assess their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-11-6-7-13(14(20)10-11)17(18(21)24)15-8-9-16(23-22-15)25-12-4-2-1-3-5-12/h1-10,17H,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYADOYXLCBLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2935153.png)
![4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2935157.png)

![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)

![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)


![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

